

# F-1394: An In-depth Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: F 1394

Cat. No.: B1207544

[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of F-1394, a potent and selective Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. The information is compiled from various scientific sources to support research and development efforts in cardiovascular disease and related fields.

## Chemical Structure and Properties

F-1394, with the IUPAC name (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]cyclohexane-1-yl 3-[(4R)-N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino]propionate, is a complex small molecule with significant potential in modulating cholesterol metabolism.<sup>[1][2]</sup> Its chemical identity and key properties are summarized below.

## Chemical Identifiers

Identifier	Value
IUPAC Name	(1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]cyclohexane-1-yl 3-[(4R)-N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino]propionate[1][2]
CAS Number	162490-89-3
Empirical Formula	C <sub>33</sub> H <sub>61</sub> N <sub>3</sub> O <sub>6</sub>
SMILES String	<chem>CCCCCCCCCN(C(N[C@H]1CCCC[C@@H]1OC(C)CNC([C@H]2C(C)(COC(C)(O2)C)C)=O)=O)CC(C)(C)C</chem>
InChI Key	NWLFOBZKYXKBOF-NSVAZKTRSA-N

## Physicochemical Properties

Property	Value	Source
Molecular Weight	595.85 g/mol	
Appearance	White to beige powder or solid	
Solubility	2 mg/mL in DMSO	
Storage Temperature	-10 to -25°C	

Note: Detailed experimental data for properties such as melting point, boiling point, and pKa are not readily available in the public domain. Spectroscopic data (NMR, IR, Mass Spectrometry) for F-1394 have not been publicly disclosed.

## Biological Activity and Mechanism of Action

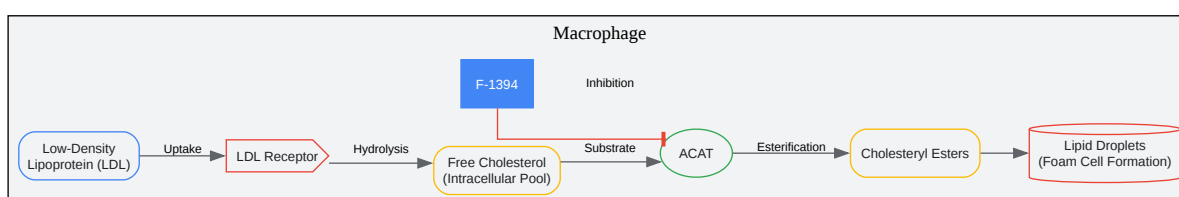
F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme crucial for the esterification of cholesterol.[2][3] ACAT converts free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, F-1394 prevents the accumulation of cholesteryl esters within cells, particularly in macrophages,

which is a key event in the formation of foam cells and the development of atherosclerotic plaques.[1]

There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. F-1394 has been shown to inhibit ACAT activity in various cell types and animal models, leading to a reduction in cholesterol absorption and a decrease in the progression of atherosclerosis.[3][4]

## Signaling Pathway of ACAT Inhibition

The inhibition of ACAT by F-1394 directly impacts the cholesterol esterification pathway, leading to a reduction in the formation of foam cells, which are a hallmark of atherosclerosis. The following diagram illustrates the central role of ACAT in this process and the point of intervention for F-1394.



[Click to download full resolution via product page](#)

Caption: ACAT's role in foam cell formation and F-1394's inhibitory action.

## Experimental Protocols and Methodologies

Several key studies have demonstrated the efficacy of F-1394 in both in vitro and in vivo models. While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section summarizes the methodologies employed in these pivotal experiments.

### In Vitro ACAT Inhibition Assay (Caco-2 Cells)

This protocol assesses the direct inhibitory effect of F-1394 on ACAT activity in a human intestinal cell line.

#### Methodology Summary:

- Cell Line: Differentiated Caco-2 cells.
- Assay Principle: Measurement of the incorporation of radiolabeled oleic acid into cholesteryl esters.
- Procedure:
  - Caco-2 cells are cultured to differentiation on a membrane filter.
  - Cells are incubated with varying concentrations of F-1394.
  - $^{14}\text{C}$ -oleic acid is added to the culture medium.
  - After an incubation period, cells are lysed, and lipids are extracted.
  - Cholesteryl esters are separated by thin-layer chromatography (TLC).
  - The amount of radiolabeled cholesteryl ester is quantified to determine ACAT activity.
- Key Finding: F-1394 strongly inhibits cholesterol esterification in Caco-2 cells with an estimated  $\text{IC}_{50}$  value of 71 nM and inhibits the basolateral secretion of cholesteryl ester by 90% at a concentration of 100 nM.[5]

## In Vivo Atherosclerosis Study (Cholesterol-Fed Rabbits)

This animal model is used to evaluate the effect of F-1394 on the development and regression of atherosclerosis.

#### Methodology Summary:

- Animal Model: Male New Zealand White rabbits.
- Induction of Atherosclerosis: High-cholesterol diet (HCD).

- Treatment: Oral administration of F-1394.
- Experimental Design (Prevention Study):
  - Rabbits are fed an HCD for 6 weeks.
  - Following the HCD period, rabbits are switched to a regular chow diet and treated with F-1394 (100 mg/kg/day) or vehicle for 12 weeks.
- Experimental Design (Regression Study):
  - Rabbits are fed an HCD for 6 weeks, followed by 6 weeks of a regular chow diet to establish atherosclerotic lesions.
  - Rabbits are then treated with F-1394 (100 mg/kg/day) or vehicle for 12 weeks while on a regular chow diet.
- Endpoints:
  - Serum total cholesterol levels.
  - Quantification of atherosclerotic lesion area in the aorta.
  - Measurement of total and esterified cholesterol content in the aorta.
- Key Findings: F-1394 significantly reduced the extent of atherosclerotic lesions and the cholesterol content of the aorta in both prevention and regression models, without affecting serum total cholesterol levels, suggesting a direct effect on the arterial wall.[6]

## In Vivo Hypolipidemic Study (High-Fat Diet Fed Beagle Dogs)

This study investigates the effect of F-1394 on serum lipid levels in a non-rodent model.

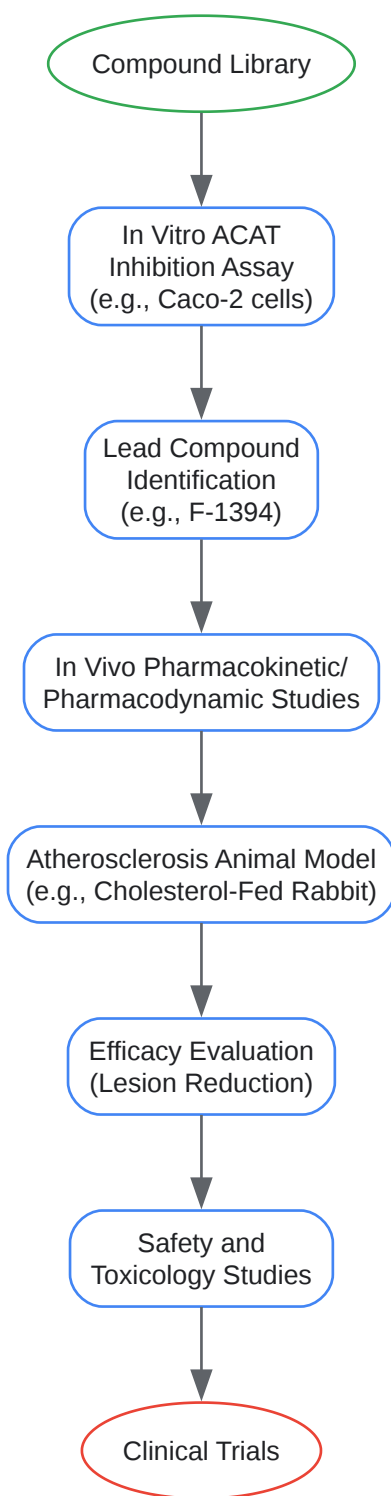
Methodology Summary:

- Animal Model: Beagle dogs.

- Induction of Hyperlipidemia: High-fat diet (5% cholesterol, 16% fat).
- Treatment: Oral administration of F-1394 at doses of 1, 3, or 10 mg/kg/day for 21 days.
- Endpoints:
  - Serum cholesterol and triglyceride levels.
  - Body weight and observation for adverse effects.
- Key Findings: F-1394 dose-dependently reduced serum cholesterol levels and inhibited the postprandial increase in serum triglycerides, suggesting that it inhibits the intestinal absorption of dietary lipids.[7]

## General Experimental Workflow for ACAT Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of potential ACAT inhibitors like F-1394.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the development of ACAT inhibitors.

## Summary and Future Directions

F-1394 is a well-characterized, potent, and selective ACAT inhibitor with demonstrated efficacy in reducing atherosclerosis in animal models. Its mechanism of action, centered on the inhibition of cholesterol esterification and foam cell formation, makes it a valuable tool for cardiovascular research. The experimental data suggest that F-1394 acts directly on the arterial wall, offering a potential therapeutic strategy independent of systemic cholesterol-lowering effects.

Further research is warranted to fully elucidate the detailed molecular interactions of F-1394 with ACAT and to explore its therapeutic potential in clinical settings. The development of detailed synthetic pathways and the acquisition of comprehensive physicochemical and spectroscopic data would further support its advancement as a research compound and potential therapeutic agent.

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Hypolipidemic action of F-1394, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, in high-fat diet fed beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]



- To cite this document: BenchChem. [F-1394: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1207544#f-1394-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1207544#f-1394-chemical-structure-and-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)